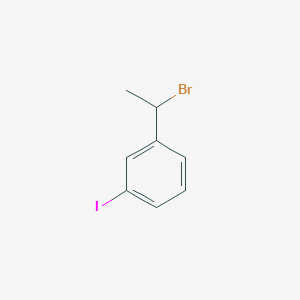

1-(1-溴乙基)-3-碘苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(1-Bromoethyl)-3-iodobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “1-(1-Bromoethyl)-3-iodobenzene” involves the reaction of benzene with bromine in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is also used in the synthesis of 1-phenylpentan-1-one .Molecular Structure Analysis

The molecular formula of “1-(1-Bromoethyl)-3-iodobenzene” is C8H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactivity of “1-(1-Bromoethyl)-3-iodobenzene” is similar to that of benzene. It is unreactive towards bromine, and if forced to react, it undergoes substitution reactions rather than the addition reactions that are typical of alkenes .Physical And Chemical Properties Analysis

“1-(1-Bromoethyl)-3-iodobenzene” has a molecular weight of 185.06 . It has a boiling point of 94 °C/16 mmHg (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.56 (lit.) .科学研究应用

卤代反应

1-(1-溴乙基)-3-碘苯用作卤代反应中的前体。例如,它用于多烷基苯的环卤代化与 N-卤代琥珀酰亚胺和酸性催化剂,展示了其在合成混合卤代化合物中的用途,例如 2-溴-4-碘-1,3,5-三甲基苯的高产率 (Bovonsombat & Mcnelis, 1993)。

多米诺反应

在 CuI 催化的多米诺反应中,它发挥了重要作用,其中 1-溴-2-碘苯与 β-酮酯偶联生成 2,3-二取代苯并呋喃。该过程涉及分子间的 C-C 键形成,随后是分子内的 C-O 键形成,从而能够合成具有不同取代基的苯并呋喃 (Lu, Wang, Zhang, & Ma, 2007)。

有价值中间体的合成

研究还集中在开发合成 1,2-二溴苯的有效方法,其中 1-(1-溴乙基)-3-碘苯充当关键的中间体。这些化合物是涉及苯炔形成反应的关键前体,展示了该化合物在创建合成上有价值的衍生物中的作用 (Diemer, Leroux, & Colobert, 2011)。

聚合物/富勒烯太阳能电池

该应用延伸到可再生能源领域,其中溴苯和碘苯衍生物,包括 1-(1-溴乙基)-3-碘苯,被探索作为聚合物/富勒烯太阳能电池中的替代溶剂。这些研究表明,利用这些溶剂的器件性能得到提高,这归因于改善的二极管特性、更高的电荷载流子迁移率和形态 (Huang et al., 2014)。

闪光化学

此外,1-(1-溴乙基)-3-碘苯已用于苯炔的三组分偶联的闪光化学中,展示了一种合成复杂分子的新方法。该技术利用流动微反应器系统提供的快速反应时间和精确控制,强调了该化合物在先进合成策略中的用途 (Nagaki, Ichinari, & Yoshida, 2014)。

作用机制

属性

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-3-iodobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide](/img/structure/B2674781.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)